molecular formula C13H10N4O3S B12679717 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- CAS No. 172469-85-1

2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro-

Cat. No.: B12679717
CAS No.: 172469-85-1
M. Wt: 302.31 g/mol
InChI Key: PLMDZCGWTYVBAF-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzimidazolylthio group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylthio)benzaldehyde . This intermediate can then be further reacted with other reagents to introduce the pyridinone and nitro groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the benzimidazole ring.

    Substitution: The benzimidazolylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, DMSO, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is unique due to its combination of a pyridinone core with a benzimidazolylthio group and a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore.

Properties

CAS No.

172469-85-1

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C13H10N4O3S/c1-7-6-14-12(18)10(17(19)20)11(7)21-13-15-8-4-2-3-5-9(8)16-13/h2-6H,1H3,(H,14,18)(H,15,16)

InChI Key

PLMDZCGWTYVBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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